1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
CAS No.: 2551120-66-0
Cat. No.: VC4874771
Molecular Formula: C8H10F3IO
Molecular Weight: 306.067
* For research use only. Not for human or veterinary use.
![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane - 2551120-66-0](/images/structure/VC4874771.png)
Specification
CAS No. | 2551120-66-0 |
---|---|
Molecular Formula | C8H10F3IO |
Molecular Weight | 306.067 |
IUPAC Name | 1-(iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Standard InChI | InChI=1S/C8H10F3IO/c1-6-2-7(3-6,4-12)13-5(6)8(9,10)11/h5H,2-4H2,1H3 |
Standard InChI Key | HXHNPMIDXCDIDM-UHFFFAOYSA-N |
SMILES | CC12CC(C1)(OC2C(F)(F)F)CI |
Introduction
Structural Characteristics and Molecular Properties
The compound’s bicyclo[2.1.1]hexane scaffold imposes significant steric strain, influencing both reactivity and conformational stability. Key structural features include:
Molecular Geometry
The bicyclic core comprises two fused rings: a three-membered ring (two carbons, one oxygen) and a four-membered ring. The iodomethyl (-CH2I) and trifluoromethyl (-CF3) groups occupy adjacent bridgehead positions, while the methyl (-CH3) group is positioned at the fourth carbon. This arrangement creates a rigid, three-dimensional geometry that may enhance binding specificity in biological systems .
Electronic Effects
The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing adjacent bonds and modulating the compound’s acidity and nucleophilic reactivity. The iodomethyl group, with its polarizable C-I bond, serves as a versatile handle for further functionalization via substitution or cross-coupling reactions .
Table 1: Key Molecular Data
Property | Value |
---|---|
Molecular Formula | C8H9F3IO |
Molecular Weight (g/mol) | 308.06 |
IUPAC Name | 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
XLogP3-AA (Predicted) | 2.9 |
Hydrogen Bond Acceptors | 4 |
Data derived from analogous compounds .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound likely involves multi-step strategies, leveraging cyclization and halogenation techniques:
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Core Formation: Cyclohexene precursors undergo iodocyclization in the presence of iodine and acetonitrile to construct the oxabicyclo[2.1.1]hexane framework .
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Functionalization: Sequential Friedel-Crafts alkylation or radical trifluoromethylation introduces the -CF3 group, followed by iodomethane quaternization to install the -CH2I moiety .
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Purification: Chromatographic methods (e.g., silica gel) isolate the product, with yields optimized by controlling reaction temperature and stoichiometry .
Challenges
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Steric Hindrance: The bicyclic system’s rigidity complicates functional group introduction, necessitating high-pressure or catalytic conditions .
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Iodine Stability: Light-sensitive C-I bonds require inert atmosphere handling to prevent decomposition .
Chemical Reactivity and Applications
Reactivity Profiles
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Nucleophilic Substitution: The iodomethyl group participates in SN2 reactions, enabling cross-coupling (e.g., Suzuki-Miyaura) to generate biaryl or alkyl derivatives .
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Ring-Opening Reactions: Acidic conditions cleave the oxygen bridge, yielding linear ketones or alcohols for downstream synthesis .
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Electrophilic Aromatic Substitution: The electron-deficient trifluoromethyl group directs electrophiles to meta positions, facilitating regioselective modifications.
Table 2: Comparative Bioisosteric Analysis
Property | Phenyl Ring | 2-Oxabicyclo[2.1.1]hexane |
---|---|---|
LogP | 2.1 | 1.7 |
Metabolic Stability | Low | High |
Solubility (mg/mL) | 0.5 | 3.2 |
Data adapted from Nature Communications (2023) .
Future Directions
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